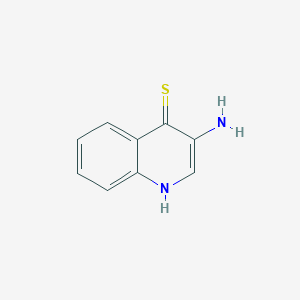

3-Aminoquinoline-4-thiol

Description

3-Aminoquinoline-4-thiol is a heterocyclic compound featuring a quinoline backbone with an amino group at position 3 and a thiol (-SH) group at position 3. This compound serves as a critical intermediate in synthesizing pharmacologically active heterocycles, such as thiazolo[4,5-c]quinoline derivatives . Its synthesis typically involves refluxing precursor materials in acetic anhydride and acetic acid, followed by purification steps to isolate the thiol-containing product . The presence of both amino and thiol groups confers unique reactivity, enabling participation in nucleophilic substitutions, cyclization reactions, and metal-catalyzed coupling processes.

Properties

CAS No. |

109543-48-8 |

|---|---|

Molecular Formula |

C9H8N2S |

Molecular Weight |

176.24 g/mol |

IUPAC Name |

3-amino-1H-quinoline-4-thione |

InChI |

InChI=1S/C9H8N2S/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,10H2,(H,11,12) |

InChI Key |

YJBLTYRYUXKJLE-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=S)C(=CN2)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C(=CN2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Position and Reactivity: The thiol group at C4 in 3-Aminoquinoline-4-thiol distinguishes it from chloro- or methoxy-substituted analogues (e.g., 4k, 23). This group enhances nucleophilicity, enabling cyclization to form fused heterocycles (e.g., thiazoloquinolines) . 4-Aminoquinolines (e.g., antimalarial drugs) prioritize amino groups at C4, which are critical for target binding, whereas 3-amino substitution (as in 3-Aminoquinoline-4-thiol) alters electronic properties and limits direct pharmacological overlap .

Synthetic Methodologies: Metal-catalyzed cross-coupling (e.g., Pd-based catalysts in 4k synthesis ) contrasts with nucleophilic substitution (e.g., K₂CO₃/DMF conditions for 23 ). The former is advantageous for aryl-aryl bond formation, while the latter suits sulfur-based substitutions. 3-Aminoquinoline-4-thiol’s synthesis avoids transition metals, relying instead on acid-mediated cyclization, which simplifies purification but may limit scalability .

Functional and Pharmacological Differences

- 3-Aminoquinoline-4-thiol: Primarily a synthetic intermediate; its thiol group facilitates heterocycle formation (e.g., thiazolo derivatives) but lacks direct therapeutic data .

- 4-Aminoquinolines: Clinically validated for antimalarial activity; C4-amino and C7-chloro groups are essential for targeting heme detoxification pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.